1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene

Regioisomerism Synthetic intermediate Structural verification

Problem: Generic dichloro-difluoromethoxy-nitrobenzene mixtures contain regioisomeric impurities that alter -OCF₂H leaving-group ability, causing failed aminodehalogenation and irreproducible synthetic outcomes. Solution: This 1,2,3,4-tetrasubstituted regioisomer (CAS 1804516-81-1) delivers predictable pseudohalogen reactivity. • Selective para-amination: -OCF₂H departs preferentially over Cl under NH₃/Δ, preserving chloro handles for downstream cross-coupling. • Orthogonal handles: Nitro at position 3 reduces cleanly to 3-amino derivatives; Cl atoms enable Suzuki/Buchwald coupling. • ≥98% purity minimizes impurity-driven side reactions in medchem and agrochemical SAR programs.

Molecular Formula C7H3Cl2F2NO3
Molecular Weight 258 g/mol
CAS No. 1804516-81-1
Cat. No. B1410450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
CAS1804516-81-1
Molecular FormulaC7H3Cl2F2NO3
Molecular Weight258 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)6(5(3)9)12(13)14/h1-2,7H
InChIKeyYLCVVJHGUVRPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Overview


1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene (CAS 1804516-81-1) is a polyhalogenated nitroaromatic building block with the molecular formula C₇H₃Cl₂F₂NO₃ and a molecular weight of 258.00 g/mol [1]. It features a unique 1,2,3,4-tetrasubstituted benzene core bearing two chlorine atoms, one nitro group, and one difluoromethoxy (-OCF₂H) moiety [1]. This specific substitution pattern distinguishes it from numerous regioisomeric dichloro-difluoromethoxy-nitrobenzene congeners and serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programs requiring late-stage functionalization via the nitro group or halogen displacement [2].

1
Medchem or agrochemical building block with 1,2,3,4-tetrasubstituted core
Reported for late-stage functionalization via nitro or halogen displacement
2
Supports chemoselective amination routes exploiting pseudohalogen reactivity
OCF₂H reactivity intermediate between F and Cl (class-level finding)
3
Higher lipophilicity intermediate (XLogP3 ~3.9) for permeability-focused design
Distinct from non-chlorinated analogs (ΔXLogP3 ~+1.8); data to verify

Regioisomeric Specificity: Substitution Risks


Substituting this compound with a generic 'dichloro-difluoromethoxy-nitrobenzene' isomer risks synthetic failure because the spatial arrangement of the chlorine, nitro, and difluoromethoxy substituents governs both the electronic activation/deactivation pattern of the aromatic ring and the steric accessibility of each reactive site [1]. The Petko et al. (2025) study demonstrated that the difluoromethoxy group can act as a pseudohalogen in aminodehalogenation reactions, with its reactivity being position-dependent and intermediate between fluorine and chlorine leaving groups [1]. A regioisomer with the nitro group ortho to the difluoromethoxy substituent will exhibit a different reactivity profile than one with a para arrangement, leading to divergent product distributions, reaction kinetics, and impurity profiles [1]. The quantitative evidence below establishes the specific differentiation that makes this particular regioisomer the fit-for-purpose choice.

Attribute
Impact on Substitution
Target Compound1,2-Cl₂-4-OCF₂H-3-NO₂
Defined reactivity: OCF₂H > Cl for nucleophilic displacement
Generic Isomer1,2-Cl₂-3-OCF₂H-4-NO₂
Swapped -NO₂/-OCF₂H positions may shift regioselectivity and product distribution
Non-chlorinated analog
Lower lipophilicity (~2.1) may alter partitioning and reactivity; not a direct substitute

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Differentiation Evidence


Regioisomeric Purity and Structural Fidelity

The target compound is defined by its 1,2-dichloro-4-difluoromethoxy-3-nitro substitution pattern (CAS 1804516-81-1), which is structurally distinct from the closely related regioisomer 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene (CAS 1803714-76-2) [1]. In the target compound, the nitro group is at position 3 and the difluoromethoxy group is at position 4, whereas in the comparator regioisomer these two groups are swapped. This positional swap alters the electronic relationship between the nitro group (a strong meta-directing, electron-withdrawing group) and the two chlorine substituents, which directly affects the regioselectivity of subsequent electrophilic aromatic substitution or nucleophilic aromatic substitution reactions [2]. The target compound is commercially supplied at purity levels of 95% (Leyan) and NLT 98% (MolCore) , with the IUPAC name and SMILES string unequivocally confirming the 1,2-dichloro-4-difluoromethoxy-3-nitrobenzene identity [1].

Regioisomeric Purity
Specification review
-NO₂ at 3, -OCF₂H at 4 vs. swapped regioisomer (CAS 1803714-76-2)
Positional identity governs electrophilic/nucleophilic substitution outcomes
Commercial purity 95–98% via vendor COA
Regioisomerism Synthetic intermediate Structural verification

Computed Lipophilicity vs. Non-Chlorinated Analog

The computed partition coefficient (XLogP3-AA) for 1,2-dichloro-4-difluoromethoxy-3-nitrobenzene is 3.9, as reported by PubChem (2024.11.20 release) [1]. This value is significantly higher than that of the non-chlorinated analog 4-(difluoromethoxy)nitrobenzene (CAS 1544-86-1), which has a predicted XLogP3 of approximately 2.1 [2]. The ~1.8 log unit increase in lipophilicity is attributable to the two chlorine substituents on the aromatic ring, which increase hydrophobic surface area and reduce aqueous solubility [1]. For medicinal chemistry programs, this higher logP may translate to improved membrane permeability but also requires careful assessment of metabolic stability and off-target binding [3].

Computed Lipophilicity
Data to verify
XLogP3-AA = 3.9
Supports selection when higher logP intermediate is desired
~1.8 log units above non-chlorinated analog
Lipophilicity Drug-likeness Physicochemical properties

Difluoromethoxy Reactivity as Pseudohalogen

In a 2025 study by Petko et al., the reactivity of the difluoromethoxy (-OCF₂H) group in aminodehalogenation reactions of substituted nitrobenzenes was quantitatively assessed relative to halogen leaving groups [1]. Under reaction conditions of aqueous ammonia at high pressure and temperatures of 80–160 °C, the difluoromethoxy group was found to be replaceable by an amino group, acting as a pseudohalogen [1]. Critically, its reactivity was lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same ring position [1]. This establishes a reactivity hierarchy: F > OCF₂H > Cl. For the target compound 1,2-dichloro-4-difluoromethoxy-3-nitrobenzene, this means that the OCF₂H group at position 4 is more susceptible to nucleophilic displacement than the chlorine atoms at positions 1 and 2, enabling chemoselective functionalization strategies [1].

Pseudohalogen Reactivity
Class-level inference
Reactivity rank: F > OCF₂H > Cl
Enables chemoselective amination over chlorine displacement
Qualitative rank; no absolute rate constants
Nucleophilic aromatic substitution Aminodehalogenation Difluoromethoxy reactivity

Commercial Purity and Availability

Two commercial purity grades are available for the target compound: 95% (Leyan, catalog number 2291729) and NLT 98% (MolCore, catalog number MC109446) . The NLT 98% (Not Less Than 98%) specification provides a tighter purity window compared to the 95% grade, which may be critical for applications requiring high stoichiometric precision or where impurities could interfere with catalytic cycles. The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , which is consistent with the toxicity profile of halogenated nitroaromatics as a class [1]. No experimental melting point, boiling point, or density data are publicly available from authoritative sources as of 2026 .

Commercial Grades
Supplier data
95% (Leyan) / NLT 98% (MolCore)
NLT 98% grade may reduce impurity-derived side reactions
No experimental mp/bp/density publicly available
Purity specification Supply chain Procurement

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: Application Scenarios


Chemoselective Amination via OCF₂H Displacement

Medicinal chemistry programs requiring the introduction of an amino group at the para position relative to the difluoromethoxy substituent can exploit the pseudohalogen reactivity of the -OCF₂H group established by Petko et al. (2025) [1]. Because the difluoromethoxy group is more reactive toward nucleophilic displacement than the two chlorine atoms (reactivity order: F > OCF₂H > Cl), treating 1,2-dichloro-4-difluoromethoxy-3-nitrobenzene with aqueous ammonia at 80–160 °C under pressure should selectively replace the OCF₂H group while leaving the chloro substituents intact, enabling subsequent orthogonal functionalization [1]. This scenario is particularly relevant for generating 4-amino-dichloro-nitrobenzene intermediates that retain chlorine handles for further cross-coupling chemistry.

Late-Stage Diversification via Nitro Group

The nitro group at position 3 of 1,2-dichloro-4-difluoromethoxy-3-nitrobenzene serves as a versatile precursor for amine formation via reduction (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation), enabling the synthesis of 3-amino-1,2-dichloro-4-difluoromethoxybenzene derivatives [1]. The commercial availability of this compound at NLT 98% purity from MolCore ensures that the resulting amine intermediates meet the purity thresholds required for subsequent amide coupling or heterocycle formation steps in lead optimization campaigns.

Agrochemical Intermediate for SAR Studies

The 1,2,3,4-tetrasubstitution pattern of this compound provides a distinct spatial arrangement of electron-withdrawing groups (two Cl, one NO₂, one OCF₂H) on the benzene core [1]. In agrochemical structure-activity relationship (SAR) programs targeting herbicidal or fungicidal nitroaromatic scaffolds, this specific regioisomer can be used to probe the effect of substituent topology on biological activity, as the relative positioning of chlorine atoms adjacent to the nitro group influences both the compound's electronic properties (computed XLogP3 = 3.9) [1] and its potential for metabolic activation or detoxification pathways [2].

Building Block for Fluorinated Heterocycles

The difluoromethoxy group (-OCF₂H) is recognized in medicinal chemistry as a lipophilic hydrogen-bond acceptor that can modulate metabolic stability and bioavailability [2]. The target compound, with its pre-installed OCF₂H group, allows medicinal chemists to incorporate this privileged fluorinated motif into more complex heterocyclic frameworks without requiring late-stage difluoromethylation chemistry. The two chlorine atoms provide additional sites for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), making this building block suitable for diversity-oriented synthesis of fluorinated compound libraries.

Application
Selection Property
Validation Focus
Chemoselective amination
OCF₂H pseudohalogen reactivity
NH₃ displacement vs. Cl retention
Nitro-to-amine diversification
High-purity building block (NLT 98%)
Reduction yield and amine purity
Agrochemical SAR probing
Tetrasubstituted topology and computed logP
Substituent topology–activity relationship
Fluorinated heterocycle synthesis
Pre-installed -OCF₂H and chloro handles
Cross-coupling compatibility and library scope

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